2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene
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Overview
Description
2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The cyclohexyl and ethyl groups can be introduced through Friedel-Crafts alkylation reactions. This involves the reaction of thiophene with cyclohexyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the thiophene ring. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene, tetrahydrothiophene
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Cyclohexylthiophen-2-yl)-5-methylthiophene
- 2-(5-Cyclohexylthiophen-2-yl)-5-propylthiophene
- 2-(5-Cyclohexylthiophen-2-yl)-5-butylthiophene
Uniqueness
2-(5-Cyclohexylthiophen-2-yl)-5-ethylthiophene stands out due to its specific combination of cyclohexyl and ethyl groups, which may confer unique physical and chemical properties
Properties
CAS No. |
106925-98-8 |
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Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-ethyl-5-(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H14S2/c1-2-13-8-9-15(17-13)16-11-10-14(18-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
QZDVSAHCRZUEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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